molecular formula C19H28N4O3 B14119089 tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate

tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate

Cat. No.: B14119089
M. Wt: 360.5 g/mol
InChI Key: BKUCITNIBJBEFS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C19H28N4O3 and a molecular weight of 360.46 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl ester group and a phenylhydrazono group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate typically involves multiple steps. . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like triethylamine. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylhydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with various receptors in the central nervous system, modulating their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 4-[3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-15(20-21-16-8-6-5-7-9-16)14-17(24)22-10-12-23(13-11-22)18(25)26-19(2,3)4/h5-9,21H,10-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUCITNIBJBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)CC(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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